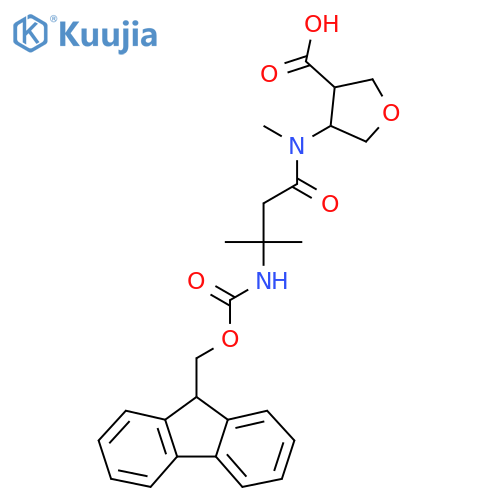

Cas no 2172237-00-0 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid)

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid

- 4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid

- 2172237-00-0

- EN300-1493882

-

- インチ: 1S/C26H30N2O6/c1-26(2,12-23(29)28(3)22-15-33-13-21(22)24(30)31)27-25(32)34-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20-22H,12-15H2,1-3H3,(H,27,32)(H,30,31)

- InChIKey: ORPUHBFLSNEFED-UHFFFAOYSA-N

- ほほえんだ: O1CC(C(=O)O)C(C1)N(C)C(CC(C)(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

- せいみつぶんしりょう: 466.21038668g/mol

- どういたいしつりょう: 466.21038668g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 34

- 回転可能化学結合数: 8

- 複雑さ: 748

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 105Ų

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1493882-500mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |

2172237-00-0 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1493882-10000mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |

2172237-00-0 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1493882-1000mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |

2172237-00-0 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1493882-250mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |

2172237-00-0 | 250mg |

$3099.0 | 2023-09-28 | ||

| Enamine | EN300-1493882-50mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |

2172237-00-0 | 50mg |

$2829.0 | 2023-09-28 | ||

| Enamine | EN300-1493882-100mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |

2172237-00-0 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1493882-5000mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |

2172237-00-0 | 5000mg |

$9769.0 | 2023-09-28 | ||

| Enamine | EN300-1493882-2500mg |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |

2172237-00-0 | 2500mg |

$6602.0 | 2023-09-28 | ||

| Enamine | EN300-1493882-1.0g |

4-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N,3-dimethylbutanamido]oxolane-3-carboxylic acid |

2172237-00-0 | 1g |

$0.0 | 2023-06-05 |

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid 関連文献

-

Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831

-

Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

6. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acidに関する追加情報

4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic Acid: A Comprehensive Overview

The compound 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid (CAS No. 2172237-00-0) is a highly specialized organic molecule with significant applications in the fields of pharmaceutical chemistry and materials science. This compound is notable for its complex structure, which incorporates a fluorenylmethoxycarbonyl (Fmoc) group, a key element in peptide synthesis and protection strategies. The molecule's unique properties have been extensively studied in recent years, leading to breakthroughs in its synthesis, characterization, and potential applications.

Chemical Structure and Synthesis

The molecular structure of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid is characterized by a central oxolane ring (a five-membered cyclic ether) substituted with a carboxylic acid group and an Fmoc-amino group. The Fmoc group, derived from 9H-fluorene, is a well-known protecting group in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions. The presence of the Fmoc group in this compound suggests its potential use in peptide synthesis, where it can serve as a protective moiety during multi-step reactions.

Recent advancements in the synthesis of this compound have focused on improving the efficiency and scalability of the reaction pathways. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic methods, to optimize the formation of the oxolane ring and the attachment of the Fmoc group. These methods have significantly reduced reaction times and increased yields, making the compound more accessible for large-scale production.

Properties and Applications

One of the most intriguing aspects of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid is its versatile chemical reactivity. The oxolane ring provides a rigid framework that enhances the molecule's stability under various reaction conditions. Additionally, the carboxylic acid group enables further functionalization through esterification or amidation reactions, opening up possibilities for tailor-made derivatives with specific biological activities.

In terms of applications, this compound has shown promise in drug delivery systems. Its ability to form stable amide bonds makes it an ideal candidate for designing prodrugs or drug carriers with controlled release profiles. Recent studies have demonstrated its potential as a component in polymeric drug delivery systems, where it can enhance the biocompatibility and bioavailability of therapeutic agents.

Another area where this compound has garnered attention is in materials science. The Fmoc group's fluorescence properties have been exploited to develop novel sensors for detecting specific analytes in environmental monitoring and clinical diagnostics. By incorporating this compound into sensor platforms, researchers have achieved high sensitivity and selectivity for targets such as heavy metal ions or volatile organic compounds.

Recent Research Findings

Recent research has delved into the mechanistic aspects of 4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid's reactivity under different conditions. For instance, studies using advanced spectroscopic techniques such as NMR and IR have provided insights into the conformational changes induced by substituent groups on the oxolane ring. These findings have shed light on how these changes influence the molecule's reactivity and stability during chemical transformations.

Moreover, computational chemistry approaches have been employed to predict the electronic properties of this compound. Density functional theory (DFT) calculations have revealed that the Fmoc group significantly alters the electron distribution within the molecule, enhancing its ability to participate in conjugate addition reactions. This understanding has paved the way for novel synthetic routes that leverage these electronic properties.

Conclusion

In summary, 4-3-{(9H-fluoren...

2172237-00-0 (4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N,3-dimethylbutanamidooxolane-3-carboxylic acid) 関連製品

- 2229489-62-5(3-amino-3-(2-methyl-6-nitrophenyl)cyclobutan-1-ol)

- 1361529-71-6(2-(3,4,5-Trichlorophenyl)-4-(trifluoromethyl)pyridine-3-acetic acid)

- 1807384-70-8(Ethyl 4-(2-carboxyvinyl)-3-(3-chloro-2-oxopropyl)benzoate)

- 2680713-64-6(benzyl N-(5-bromoquinazolin-2-yl)carbamate)

- 1704957-37-8((3R)-3-{(benzyloxy)carbonylamino}-3-(pyridin-4-yl)propanoic acid)

- 1246088-50-5(5-Bromo-2-ethyl-1-(phenylsulfonyl)-1h-pyrrolo2,3-bpyridine)

- 1904014-07-8(3-(3-methylthiophen-2-yl)-N-{2-(thiophen-2-yl)pyridin-4-ylmethyl}propanamide)

- 2138025-99-5(2,3,3-trimethyl-N-(1-oxo-1lambda6-thiomorpholin-1-ylidene)butanamide)

- 1517347-10-2(1,4-dimethyl-5-(pyrrolidin-2-yl)methyl-1H-pyrazole)

- 2155840-30-3(rac-tert-butyl N-(1R,2R)-2-(azidomethyl)cyclopentylcarbamate)